molecular formula C20H23NO4 B1218391 Discretine

Discretine

Cat. No.: B1218391
M. Wt: 341.4 g/mol
InChI Key: FSKPDOZBWMKQBY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discretine is a protoberberine-type isoquinoline alkaloid isolated from plants such as Xalopia discreta and Xylopia laevigata . Structurally, it belongs to the tetrahydroprotoberberine subclass, characterized by a tetracyclic scaffold with methoxy and hydroxyl substitutions. Its molecular formula is C₂₀H₂₁NO₄, and it exhibits diverse pharmacological activities, including:

  • Dopamine D2 receptor (D2R) antagonism (IC₅₀ = 0.34 ± 0.02 μM)
  • Cytotoxic activity against tumor cell lines (IC₅₀ < 20 µg/mL in HepG2 and K562 cells)
  • Analgesic and anti-inflammatory properties
    this compound’s stereochemistry and substitution patterns are critical to its bioactivity, as evidenced by in silico docking studies with human D2R .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

InChI

InChI=1S/C20H23NO4/c1-23-18-10-15-12(7-17(18)22)4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(15)21/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1

InChI Key

FSKPDOZBWMKQBY-INIZCTEOSA-N

SMILES

COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC

Isomeric SMILES

COC1=C(C=C2CN3CCC4=CC(=C(C=C4[C@@H]3CC2=C1)OC)O)OC

Canonical SMILES

COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC

Synonyms

discretine

Origin of Product

United States

Comparison with Similar Compounds

Dopamine D2 Receptor Antagonists

Discretine demonstrates superior D2R antagonism compared to other alkaloids in the protoberberine and aporphine classes:

Compound Class IC₅₀ (D2R) Selectivity Source
This compound Protoberberine 0.34 μM Competitive Xylopia laevigata
(-)-Isocorypalmine Tetrahydroprotoberberine 92 nM Competitive Stephania epigaea
(-)-Tetrahydropalmatine Protoberberine 1.73 μM Competitive Corydalis spp.
(+)-Corydaline Protoberberine 2.09 μM Competitive Corydalis spp.

Key Findings :

  • This compound’s IC₅₀ is 5-fold lower than tetrahydropalmatine and 6-fold lower than corydaline, indicating stronger D2R binding .
  • Structural differences, such as methoxy group positioning, may enhance this compound’s receptor affinity compared to other protoberberines .

Cytotoxic Alkaloids from Xylopia laevigata

This compound exhibits moderate cytotoxicity, though less potent than other alkaloids isolated from the same plant:

Compound IC₅₀ (HepG2) IC₅₀ (K562) IC₅₀ (PBMCs) Selectivity Index (SI)*
This compound 18.2 µg/mL 15.7 µg/mL >25 µg/mL N/A
Lanuginosine 1.8 µg/mL 3.9 µg/mL 12.1 µg/mL 3.1 (HL-60)
(+)-Xylopine 2.1 µg/mL 3.5 µg/mL 7.7 µg/mL 2.2 (HL-60)
Doxorubicin (Control) 0.08 µg/mL 0.15 µg/mL 4.1 µg/mL 27.4 (HL-60)

*SI = IC₅₀(non-tumor PBMCs)/IC₅₀(tumor cells) Key Findings:

  • This compound’s cytotoxicity is weaker than lanuginosine and xylopine, which show IC₅₀ < 4 µg/mL .

Anti-Inflammatory and Analgesic Agents

This compound shares functional similarities with other plant-derived anti-inflammatory compounds but differs in mechanism:

Compound Source Key Activity Mechanism
This compound Xalopia discreta Analgesic, Anti-inflammatory D2R modulation
Dihydrosanguinarine Fumaria parviflora Anti-inflammatory, Antiseptic NF-κB inhibition
Myricitrin Elaeocarpus serratus Antioxidant, Anti-inflammatory Free radical scavenging

Key Findings :

  • This compound’s D2R antagonism may indirectly reduce neuroinflammation, whereas dihydrosanguinarine directly inhibits inflammatory pathways .
  • Myricitrin’s antioxidant activity (comparable to ascorbic acid) contrasts with this compound’s receptor-based effects .

Structural Analogs and Derivatives

This compound N-Oxide, a derivative, shows distinct physicochemical and ADMET properties:

Property This compound This compound N-Oxide
Molecular Formula C₂₀H₂₁NO₄ C₂₀H₂₃NO₅
Molecular Weight 339.38 g/mol 357.40 g/mol
Topological PSA 66.00 Ų 66.00 Ų
LogP 2.40 (XLogP) 3.09 (ALogP)
Bioavailability Moderate Low (High BBB permeability)
Toxicity (Predicted) Low hepatotoxicity Moderate mitochondrial toxicity

Key Findings :

  • This compound N-Oxide’s increased polarity (due to N-oxide group) may reduce oral bioavailability but enhance blood-brain barrier penetration .
  • Both compounds show low Ames mutagenicity, suggesting favorable safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Discretine
Reactant of Route 2
Discretine

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